

# Application Notes and Protocols for Large-Scale Kinome Profiling Using CTX-0294885

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Compound of Interest		
Compound Name:	CTX-0294885 hydrochloride	
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#### Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold.[1][2] Its ability to bind to a wide range of protein kinases has been leveraged to develop it into a powerful affinity reagent for chemical proteomics.[3][4] When immobilized on Sepharose beads, CTX-0294885 serves as an effective tool for the large-scale enrichment and subsequent identification of kinases from complex biological samples, such as cell lysates.[1] [2][3] This approach, often referred to as kinome profiling, is crucial for understanding cellular signaling networks, identifying novel drug targets, and elucidating the mechanisms of action of kinase inhibitors.[5][6]

A key advantage of CTX-0294885 is its unique capture profile, which includes the entire AKT family of kinases, a feat not achieved by previously utilized broad-spectrum inhibitors.[1][2][3] [7][8] This makes it an invaluable tool for studying the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in diseases like cancer.[8][9]

These application notes provide an overview of the capabilities of CTX-0294885, quantitative data on its performance, and detailed protocols for its use in large-scale kinome profiling experiments.

#### **Data Presentation**



The utility of CTX-0294885 as a broad-spectrum kinase inhibitor is demonstrated by its inhibitory activity against various kinases and its extensive coverage of the kinome when used as an affinity reagent.

Table 1: Inhibitory Activity of CTX-0294885 against a

Panel of Kinases

Kinase Target	IC50 (nM)	
FLT3	1	
Src	2	
JAK2	3	
VEGF Receptor 3	3	
FAK	4	
Aurora Kinase A	18	
JAK3	28	
Data sourced from Cayman Chemical.[8]		

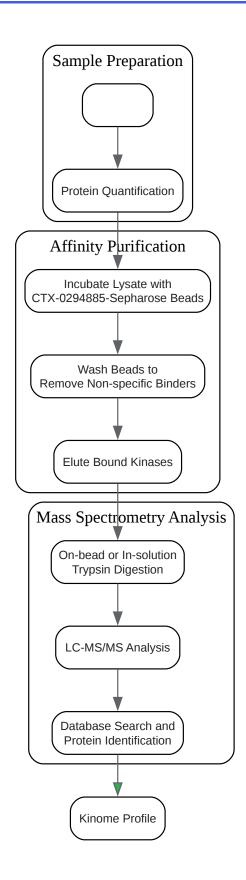
Table 2: Kinome Coverage using CTX-0294885-based Affinity Purification from MDA-MB-231 Cells



Affinity Reagent(s)	Number of Protein Kinases Identified	Key Findings
CTX-0294885	235	Includes all members of the AKT family.[1][3][7][8]
CTX-0294885 + Purvalanol B, SU6668, VI16832	261	Represents one of the largest kinome coverages from a single cell line to date.[3][7]
Four-Inhibitor Mix + Phosphopeptide Enrichment	183 (with 799 phosphosites)	Enabled identification of previously unreported phosphosites on key signaling kinases.[3][7]
Data from large-scale kinome profiling experiments followed by LC-MS/MS.[3][7]		

# Mandatory Visualizations Experimental Workflow



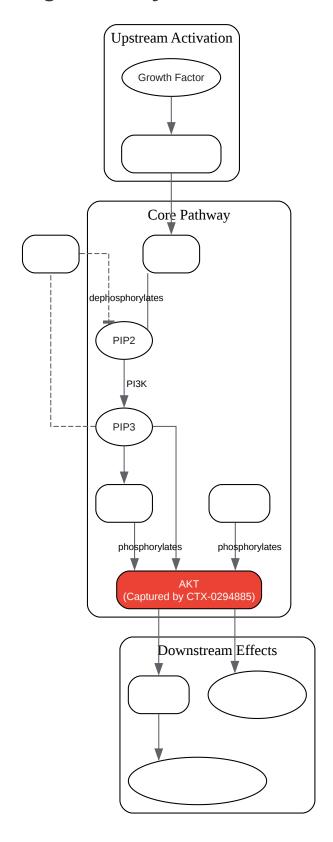


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Caption: Workflow for kinome profiling using CTX-0294885.



# **PI3K/Akt Signaling Pathway**



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Caption: Simplified PI3K/Akt signaling pathway highlighting AKT.

## **Experimental Protocols**

The following protocols are based on methodologies described for kinome profiling using immobilized kinase inhibitors.[5][6] For precise details, users should refer to the primary publication by Zhang et al. (2013).[7]

## **Protocol 1: Preparation of Cell Lysate**

- Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to ~80-90% confluency. For quantitative experiments using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), culture cells for at least five passages in SILAC-compatible medium containing either "light" (standard) or "heavy" (e.g., <sup>13</sup>C<sub>6</sub>, <sup>15</sup>N<sub>2</sub>-Lysine and <sup>13</sup>C<sub>6</sub>, <sup>15</sup>N<sub>4</sub>-Arginine) amino acids.
- Cell Harvest: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).
- Homogenization: Incubate the cell suspension on ice for 20 minutes with occasional vortexing. Further lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).
- Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Adjust the protein concentration to 1-5 mg/mL with lysis buffer.

### **Protocol 2: Affinity Purification of Kinases**

Bead Preparation: CTX-0294885 is covalently coupled to Sepharose beads. Before use,
 wash the beads three times with lysis buffer. Use a 50% slurry of beads for the purification.



- Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1-5 mg of total protein) with an appropriate volume of the CTX-0294885-Sepharose bead slurry (e.g., 20-50 μL of packed beads).
- Binding: Incubate the lysate-bead mixture overnight (12-16 hours) at 4°C on a rotator to allow for kinase binding.
- Washing:
  - Centrifuge the tubes at 500 x g for 2 minutes at 4°C to pellet the beads. Discard the supernatant.
  - Wash the beads three times with a high-salt wash buffer (e.g., lysis buffer with 500 mM
     NaCl) to remove non-specific protein interactions.
  - Wash the beads two times with a low-salt wash buffer (e.g., lysis buffer with 150 mM NaCl) to remove residual salt.
- Elution: Elute the bound kinases from the beads using one of the following methods:
  - Competitive Elution: Incubate the beads with a high concentration of ATP (e.g., 10 mM) or a competing soluble kinase inhibitor in an appropriate buffer for 30 minutes at room temperature.
  - Denaturing Elution: Add 2x SDS-PAGE loading buffer to the beads and boil for 5-10 minutes.

#### **Protocol 3: Sample Preparation for Mass Spectrometry**

This protocol assumes on-bead digestion, which can improve sensitivity.

Reduction and Alkylation: After the final wash step (Protocol 2, Step 4), resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate for 30 minutes at 56°C. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate for 20 minutes in the dark.



- Digestion: Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide. Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin (e.g., 1 μg). Incubate overnight at 37°C with shaking.
- Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second peptide extraction by adding a solution of 50% acetonitrile and 0.1% formic acid to the beads, vortexing, and collecting the supernatant.
- Sample Cleanup: Combine the peptide extracts and dry them in a vacuum centrifuge. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

### **Protocol 4: LC-MS/MS Analysis**

- Instrumentation: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.
- Chromatography: Load the peptides onto a C18 trap column and then separate them on an analytical C18 column using a gradient of increasing acetonitrile concentration (e.g., a 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions from a full MS scan are selected for fragmentation (MS/MS) by higher-energy collisional dissociation (HCD).
- Data Analysis:
  - Process the raw mass spectrometry data using a software platform such as MaxQuant.
  - Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
  - Set appropriate parameters for the search, including trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.



• Filter the results to a high confidence level, typically a 1% false discovery rate (FDR) at both the peptide and protein levels. The identified proteins constitute the kinome profile.

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